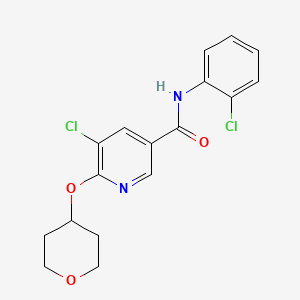

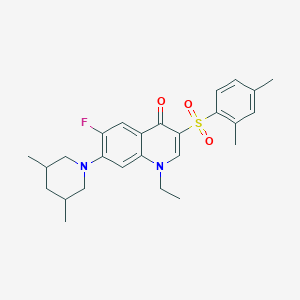

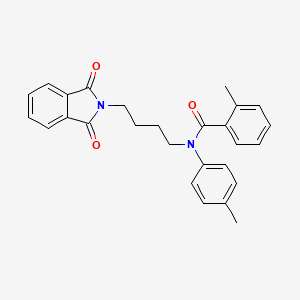

5-chloro-N-(2-chlorophenyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of novel N-(arylmethoxy)-2-chloronicotinamides, as described in the first paper, involves the use of nicotinic acid as a starting material. Nicotinic acid, also known as niacin, is a naturally occurring compound found in various plants and animals. The researchers aimed to discover new natural-product-based herbicides and synthesized a series of compounds by introducing arylmethoxy groups into the 2-chloronicotinamide framework. The synthesis process led to the creation of several compounds, including the notably potent herbicidal agent 5f (2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide), which showed significant herbicidal activity against Lemna paucicostata with an IC50 value of 7.8 μM .

Molecular Structure Analysis

The molecular structure of the synthesized compounds plays a crucial role in their herbicidal activity. The structure-activity relationships (SAR) reported in the first paper indicate that the introduction of specific arylmethoxy groups into the 2-chloronicotinamide structure can significantly enhance herbicidal potency. The crystal structure of one of the related compounds, 2-chloro-N-(6-methyl-2-pyridinyl)nicotinamide, was reported in the second paper, providing insights into the molecular conformation that may influence the activity of these compounds .

Chemical Reactions Analysis

The second paper discusses the thermal cyclisation of 2-chloro-N-(R-2-pyridinyl)nicotinamides to form 5-oxo-5,6-dihydrodipyrido[1,2-a:3',2'-e]pyrimidin-11-ium chlorides. This reaction is influenced by both steric and electronic effects of the substituents on the pyridine ring. The order of ease of cyclisation reflects these effects, with the methyl group's position playing a significant role in the reaction's outcome. The cyclisation products were monitored by NMR spectroscopy, and the structure of one specific product was further characterized by X-ray crystallography .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized N-(arylmethoxy)-2-chloronicotinamides are closely related to their herbicidal activity. The first paper highlights the importance of these properties by comparing the IC50 values of the synthesized compounds with those of commercial herbicides. The compound 5f, in particular, demonstrated superior herbicidal activity compared to clomazone and propanil, indicating that the specific molecular modifications introduced in the synthesis process resulted in a compound with enhanced potency and potentially beneficial physical and chemical properties for herbicidal applications .

Applications De Recherche Scientifique

Antifungal Activity

A bioactivity-oriented modification strategy led to the synthesis of novel nicotinamide derivatives showing significant antifungal activity against several important crop disease fungi. These compounds, including variants with methoxy substitutions and various substituents, demonstrated potent inhibition of succinate dehydrogenase (SDH) enzymes, indicating potential agricultural applications in managing fungal infections in crops (Liu et al., 2020).

Herbicidal Activity

Research into nicotinic acid derivatives led to the development of novel herbicides with excellent activity against specific weeds. Some synthesized N-(arylmethoxy)-2-chloronicotinamides exhibited strong herbicidal effects, suggesting their application in weed management and agricultural productivity enhancement (Yu et al., 2021).

Fluorescent Analogues for Biochemical Research

The synthesis of fluorescent analogs of nicotinamide adenine dinucleotide (NAD) offers tools for biochemical research, enabling the study of enzyme activities and cellular processes that involve NAD. These analogs provide insights into the dynamics of metabolic pathways and enzyme mechanisms (Barrio et al., 1972).

Antimicrobial and Anticancer Applications

Novel nicotinamide derivatives have been synthesized and shown to possess antimicrobial and anticancer activities. These compounds, designed with various heterocyclic entities, demonstrated effectiveness against pathogenic microbial strains and cancer cell lines, highlighting their potential therapeutic applications (Katariya et al., 2021).

Photovoltaic Properties

Investigations into the photovoltaic properties of pyranoquinoline derivatives, related to the structural family of nicotinamides, suggest their utility in organic–inorganic photodiode fabrication. These studies explore the potential of such compounds in improving the efficiency and performance of photovoltaic devices (Zeyada et al., 2016).

Propriétés

IUPAC Name |

5-chloro-N-(2-chlorophenyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16Cl2N2O3/c18-13-3-1-2-4-15(13)21-16(22)11-9-14(19)17(20-10-11)24-12-5-7-23-8-6-12/h1-4,9-10,12H,5-8H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNKNJEBBLWFQEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OC2=C(C=C(C=N2)C(=O)NC3=CC=CC=C3Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16Cl2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-N-(2-chlorophenyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-dimethyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)thiazole-5-carboxamide](/img/structure/B2538041.png)

![N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]adamantane-1-carboxamide](/img/structure/B2538043.png)

![1-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-(2-fluorophenyl)thiourea](/img/structure/B2538048.png)

![methyl [6,8-dioxo-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl]acetate](/img/structure/B2538051.png)

![6-(1H-pyrazol-1-yl)-2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2538057.png)